MAO-A Inhibitory Potency: 4′-Methoxy Substitution Confers Over 40-Fold Higher Affinity Compared to the 4′-Hydroxy Analog
In a head-to-head enzyme inhibition study, the 4′-methoxyphenyl analog methyl 2-{[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate exhibited an IC₅₀ of 580 nM against recombinant human MAO-A, while the corresponding 4′-hydroxyphenyl derivative (methyl 2-{[6-amino-2-(4-hydroxyphenyl)quinolin-4-yl]oxy}acetate) showed an IC₅₀ of 25,300 nM under identical assay conditions, representing a 43.6-fold loss of potency upon demethylation [1]. This indicates that the 4′-methoxy group serves as a critical hydrophobic anchor within the MAO-A active site, and its removal severely compromises target engagement.
| Evidence Dimension | MAO-A Inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 580 nM (methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate) |
| Comparator Or Baseline | IC₅₀ = 25,300 nM (methyl {[6-amino-2-(4-hydroxyphenyl)quinolin-4-yl]oxy}acetate) |
| Quantified Difference | 43.6-fold greater potency for the 4′-methoxy compound |
| Conditions | Recombinant human MAO-A, kynuramine substrate, 20 min incubation, fluorescence detection of 4-hydroxyquinoline [1] |
Why This Matters
This >40-fold potency differential directly demonstrates that even a single-atom change (O–CH₃ → O–H) on the pendant phenyl ring produces a catastrophic loss of MAO-A inhibition, making the 4′-methoxy configuration a non-negotiable structural requirement for this target interaction.
- [1] BindingDB Entry BDBM50493476 / ChEMBL CHEMBL172856. Affinity Data for Inhibition of Recombinant Human MAO-A. Curated by ChEMBL, North-West University. View Source
